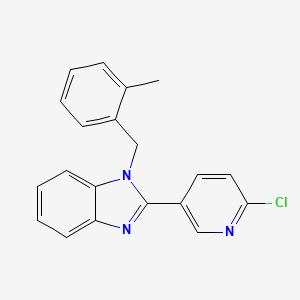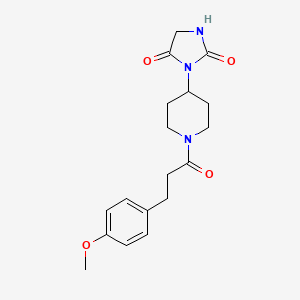
3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione" is a complex organic molecule that appears to be related to various synthesized imidazolidine-2,4-dione derivatives. These derivatives are of significant interest in the field of medicinal chemistry due to their potential pharmaceutical applications. The papers provided discuss the synthesis, structural analysis, and some chemical reactions of similar compounds, which can offer insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives can involve multi-step reactions with various starting materials. For instance, the synthesis of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones is achieved through the reaction of nitromethane with aryl isocyanates in the presence of triethylamine, as described in one of the studies . Another paper discusses the three-component condensation method to synthesize imidazo[4,5-b]pyridine-2,5(4H,6H)-diones, which could be a similar approach to synthesizing the compound of interest . These methods highlight the versatility of synthetic routes available for such compounds.
Molecular Structure Analysis
The molecular structure of imidazolidine-2,4-dione derivatives is often confirmed using spectroscopic methods and X-ray diffraction studies. For example, the structural exploration of a racemic imidazolidine-2,4-dione derivative was performed using both experimental and theoretical methods, including Density Functional Theory (DFT) calculations, which provided detailed insights into the favored tautomer isomer structure . Similarly, the unexpected conformation of a synthesized compound was revealed through X-ray analysis, emphasizing the importance of structural characterization in understanding these molecules .
Chemical Reactions Analysis
Imidazolidine-2,4-dione derivatives can undergo various chemical reactions, leading to the formation of novel compounds. For instance, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates resulted in the formation of novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones . Additionally, the reaction of substituted phenylaminoisoxazol-5(2H)-ones with triethylamine led to the rearrangement into imidazo[1,2-a]pyridines and indoles . These reactions demonstrate the reactivity of the imidazolidine-2,4-dione core and its potential for generating diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine-2,4-dione derivatives are closely related to their molecular structure. The thermal stability of these compounds can be high, as shown in the study of a racemic imidazolidine-2,4-dione derivative, which exhibited stability in an open atmosphere . The intermolecular interactions, such as hydrogen bonding and weak C-H...π interactions, play a crucial role in stabilizing the conformation of these molecules . The electronic spectrum and molecular orbital energy levels are also important for understanding the electronic properties of these compounds .
Direcciones Futuras
Piperidones and their derivatives have been shown to possess a wide range of bioactivities, including antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities . Therefore, future research could focus on exploring these bioactivities further and developing new piperidone-based compounds for various applications.
Propiedades
IUPAC Name |
3-[1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-25-15-5-2-13(3-6-15)4-7-16(22)20-10-8-14(9-11-20)21-17(23)12-19-18(21)24/h2-3,5-6,14H,4,7-12H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSHUFKAJZMIGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B3019631.png)
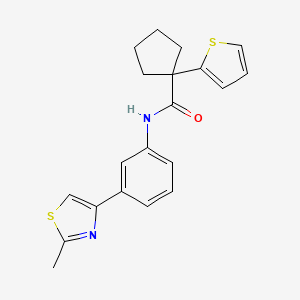
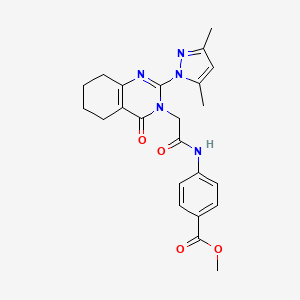
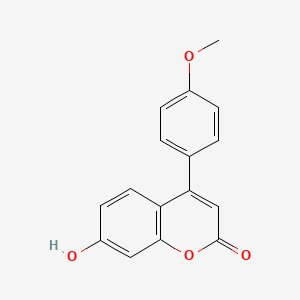
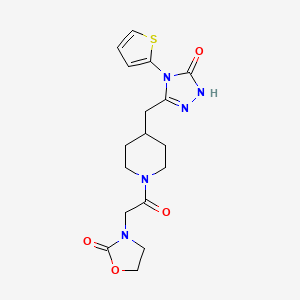
![1-(1,3-Benzodioxol-5-yl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B3019640.png)
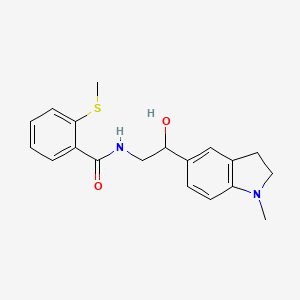
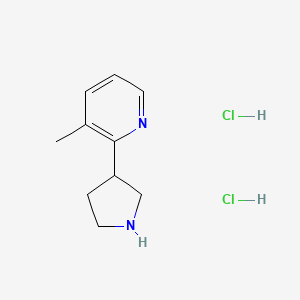
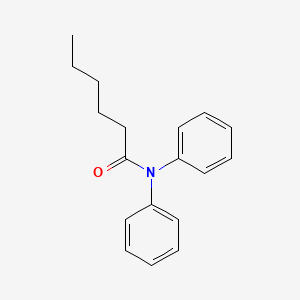
![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(5-iodopyridin-2-yl)acetamide](/img/structure/B3019649.png)
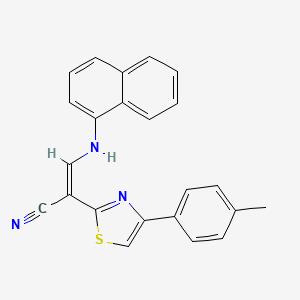
![phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B3019651.png)
![8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B3019653.png)
